![molecular formula C10H13BrS B13166077 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene
Description
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is an organic compound that features a thiophene ring substituted with a bromomethyl cyclopropyl group
Properties
Molecular Formula |
C10H13BrS |
---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methylthiophene |
InChI |
InChI=1S/C10H13BrS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
BQZCECRHVRSLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene typically involves the bromination of cyclopropyl methyl ketone followed by a series of reactions to introduce the thiophene ring. One common method involves the use of bromine (Br2) and a base such as triethylamine (Et3N) to achieve the bromination . The resulting bromomethyl cyclopropane can then be coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Scientific Research Applications
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the bromomethyl cyclopropyl group.
Uniqueness
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of the bromomethyl cyclopropyl group and the thiophene ring. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is an organobromine compound notable for its unique structural features, including a bromine atom attached to a thiophene ring and a cyclopropyl group. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and synthetic versatility. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H13BrS
- Molecular Weight : 245.18 g/mol
- IUPAC Name : 4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methylthiophene
- Canonical SMILES : CC1=CC(=CS1)CC2(CC2)CBr
The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction may lead to modifications in the structure and function of proteins and enzymes. The thiophene ring can also participate in π-π interactions, enhancing the compound's overall reactivity and potential biological profile.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated notable antimicrobial effects, suggesting that this compound may also possess similar pharmacological effects. A comparative study of related thiophene derivatives showed varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound is supported by studies on related thiophene derivatives that have shown effectiveness in inhibiting cancer cell proliferation. The presence of the cyclopropyl group may enhance the binding affinity towards specific cancer-related targets, making it a candidate for further exploration in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Screening : In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibited cytotoxic effects with IC50 values around 15 µM, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-thiophene | Bromine at 4-position | Antimicrobial activity |
Cyclopropyl-thiophene | Cyclopropyl group attached | Anticancer properties |
2-Bromo-thiazole | Bromine substitution on thiazole | Anticonvulsant effects |
The unique combination of both bromine substituents and a cyclopropyl group on the thiophene backbone distinguishes this compound from other derivatives, potentially enhancing its reactivity and biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.